1,3-Dichloro-1,1,2,2,3-pentafluoropropane, with the molecular formula , is classified as a hydrochlorofluorocarbon. It is a volatile derivative of propane and has been utilized as a replacement for chlorofluorocarbons in various industrial applications, particularly in cleaning agents for the aerospace and electronics sectors. The compound is recognized for its relatively low ozone depletion potential compared to other halogenated hydrocarbons, though it remains subject to phase-out regulations under international agreements like the Montreal Protocol due to its greenhouse gas properties .
The synthesis of 1,3-dichloro-1,1,2,2,3-pentafluoropropane typically involves the addition of dichlorofluoromethane to tetrafluoroethylene. This method allows for the selective incorporation of chlorine and fluorine atoms into the propane backbone. Other synthetic routes may include halogenation reactions where chlorine and fluorine are introduced under controlled conditions to ensure specific positional isomer formation .
The molecular structure of 1,3-dichloro-1,1,2,2,3-pentafluoropropane can be represented by its canonical SMILES notation: C(C(F)(F)F)(C(F)(F)Cl)Cl
. The structure features a propane backbone with two chlorine atoms and five fluorine atoms attached at specific positions:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane exhibits relative chemical inertness under standard conditions but can participate in specific reactions:
The mechanism of action for 1,3-dichloro-1,1,2,2,3-pentafluoropropane primarily involves its interactions with various molecular targets. Due to its chemical stability and inertness under standard conditions, it does not readily engage in reactions unless exposed to strong oxidizers or reducers. In environmental contexts, when released into the atmosphere, it can degrade through photochemical reactions with hydroxyl radicals; this process has a half-life estimated at approximately 4.9 years .
1,3-Dichloro-1,1,2,2,3-pentafluoropropane has several notable applications:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane is a systematic IUPAC name designating a halogenated propane derivative with molecular formula C₃HCl₂F₅ and molecular weight 202.94 g·mol⁻¹ [1] [6] [8]. This compound features chlorine atoms at carbon positions 1 and 3, and fluorine atoms distributed across all three carbon atoms (positions 1,1,2,2,3), resulting in a fully saturated hydrocarbon backbone. Alternative designations include:
The CAS Registry Number 507-55-1 uniquely identifies this chemical [6] [8]. Structural analysis confirms a non-chiral, linear configuration due to the absence of asymmetric carbon centers. The compound exists as a clear, colorless, and odorless liquid with density 1.56 g·cm⁻³ at ambient conditions [1] [8]. Key spectral identifiers include:
Table 1: Fundamental Molecular Characteristics
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃HCl₂F₅ | [1] |
Molecular Weight | 202.94 g·mol⁻¹ | [8] |
CAS Registry Number | 507-55-1 | [6] |
InChI Key | UJIGKESMIPTWJH-UHFFFAOYSA-N | [6] |
Density (25°C) | 1.56 g·mL⁻¹ | [1] |
This compound emerged as a critical interim solution following the 1987 Montreal Protocol, which mandated the phase-out of ozone-depleting chlorofluorocarbons like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) [1]. Its development was driven by urgent industrial needs, particularly in aerospace and electronics manufacturing, where CFC-113 had been the solvent of choice for precision cleaning due to its non-flammability, material compatibility, and low toxicity [1] [7].
Adoption was accelerated by two key properties:
By 1996, major agencies including NASA and the United States Department of Defense formally transitioned to HCFC-225cb (designated AK-225G in aerospace applications) for cleaning oxygen breathing systems and propulsion components [1]. Techniques such as vapor degreasing, flushing, and hand-wiping with HCFC-225cb became standard for removing contaminants from sensitive hardware without requiring water-based methods that risked corrosion [1].
Table 2: Transition Timeline from CFC-113 to HCFC-225cb
Period | Event | Industry Impact |
---|---|---|
Pre-1996 | CFC-113 dominant for precision cleaning | Widespread use in aerospace/electronics |
1996 | Montreal Protocol enforcement; HCFC-225cb adoption as interim replacement | Phase-out of CFC-113 production |
2002 | Approval of alternatives (e.g., DuPont Ikon P) | Limited adoption due to cost/performance issues |
Post-2020 | HCFC production ban under Montreal Protocol | Industry reliance on stockpiles or alternatives |
Industrial Significance
HCFC-225cb served as a critical component in high-value industrial processes:
Manufacturing involved the addition of dichlorofluoromethane to tetrafluoroethylene under controlled conditions [1]. Production peaked in 2016 with United States output reaching 11,339 kilograms, primarily supplied by Asahi Glass Company and Fluorchem Corporation before discontinuation [1].
Research and Innovation
Academic investigations focused on:
Despite phase-out mandates, HCFC-225cb remains a benchmark for evaluating next-generation solvents in academic literature due to its well-documented performance profile [1] [5]. Research continues into non-ozone-depleting alternatives that replicate its unique combination of low toxicity, non-flammability, and material compatibility [1].
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